molecular formula C14H15ClFN5OS B3955074 1-({[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine

1-({[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine

Cat. No. B3955074
M. Wt: 355.8 g/mol
InChI Key: NWRYXDDZFXGBIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology.

Mechanism of Action

The exact mechanism of action of 1-({[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of ion channels and neurotransmitter receptors in the central nervous system. Specifically, this compound has been shown to enhance the activity of gamma-aminobutyric acid (GABA) receptors, which are known to play a critical role in regulating neuronal excitability and seizure activity.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects in animal models. For instance, it has been shown to decrease the frequency and severity of seizures in various seizure models. Additionally, this compound has also been shown to reduce pain and inflammation in animal models of neuropathic pain and inflammatory pain, respectively.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-({[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine in lab experiments is its potent pharmacological activity. This compound has been shown to exhibit robust anticonvulsant, analgesic, and anti-inflammatory activities in various animal models, making it an attractive candidate for further investigation. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity profile of this compound.

Future Directions

There are several future directions for the investigation of 1-({[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine. One potential direction is to further explore its potential as a novel drug candidate for the treatment of various neurological disorders, including epilepsy and neuropathic pain. Additionally, more studies are needed to determine the safety and toxicity profile of this compound, as well as its potential interactions with other drugs. Finally, further investigation is needed to elucidate the exact mechanism of action of this compound and to identify potential targets for drug development.

Scientific Research Applications

1-({[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine has been studied extensively for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent anticonvulsant, analgesic, and anti-inflammatory activities in various animal models. Moreover, this compound has also been investigated for its potential as a novel drug candidate for the treatment of various neurological disorders, including epilepsy and neuropathic pain.

properties

IUPAC Name

2-[1-(3-chloro-4-fluorophenyl)tetrazol-5-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFN5OS/c15-11-8-10(4-5-12(11)16)21-14(17-18-19-21)23-9-13(22)20-6-2-1-3-7-20/h4-5,8H,1-3,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRYXDDZFXGBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=NN2C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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